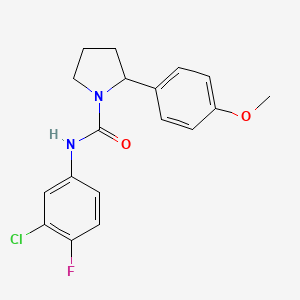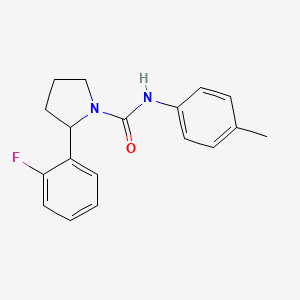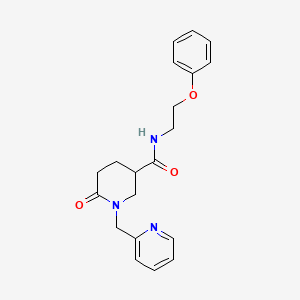![molecular formula C13H15N5 B6034141 1-butyl-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6034141.png)
1-butyl-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole, also known as BPIP, is a small organic molecule that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a member of the imidazopyrazole family and has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. In
Mécanisme D'action
The mechanism of action of 1-butyl-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. 1-butyl-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole has been found to inhibit the activity of several kinases, such as IKKβ and JNK, which play critical roles in the regulation of inflammation and cell survival. 1-butyl-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. The inhibition of these enzymes and signaling pathways by 1-butyl-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole leads to the suppression of inflammation, cell proliferation, and tumor growth.
Biochemical and Physiological Effects:
1-butyl-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole has been found to exhibit several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of apoptosis, and the inhibition of cell proliferation. 1-butyl-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole has also been shown to reduce the expression of several genes involved in inflammation and cell survival, such as COX-2 and Bcl-2. Additionally, 1-butyl-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole has been found to reduce the production of reactive oxygen species (ROS), which play a critical role in the development of various diseases, including cancer and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-butyl-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole in lab experiments is its high potency and selectivity. 1-butyl-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial effects at low concentrations. Additionally, 1-butyl-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole has been shown to be selective for its target enzymes and signaling pathways, which reduces the risk of off-target effects. However, one of the main limitations of using 1-butyl-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of 1-butyl-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole. One of the most promising directions is the development of 1-butyl-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is the investigation of the potential of 1-butyl-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole as a chemotherapeutic agent for the treatment of cancer. Additionally, further research is needed to understand the mechanism of action of 1-butyl-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole and its potential side effects. Finally, the development of novel synthesis methods for 1-butyl-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole and its derivatives can lead to the discovery of new compounds with improved properties and applications.
Méthodes De Synthèse
The synthesis of 1-butyl-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole involves a multi-step process that requires the use of various reagents and catalysts. The most common method for synthesizing 1-butyl-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole involves the reaction of 3-aminopyridine with 1,2-dibromoethane to form 5-bromo-3-pyridinylamine. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to form the final product, 1-butyl-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole. Other methods for synthesizing 1-butyl-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole have also been reported, including the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
1-butyl-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of 1-butyl-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole is in the development of anti-inflammatory drugs. 1-butyl-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB signaling pathway, which plays a critical role in the regulation of inflammation. 1-butyl-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole has also been shown to exhibit anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 1-butyl-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole has been found to possess anti-microbial activities against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
1-butyl-5-pyridin-3-yl-4H-imidazo[4,5-c]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5/c1-2-3-7-18-13-11(9-15-18)16-12(17-13)10-5-4-6-14-8-10/h4-6,8-9H,2-3,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEDYSNGCMDRRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=N1)NC(=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-[(2-hydroxy-5-nitrophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6034062.png)
![(4-ethynylbenzyl)({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6034063.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6034064.png)

![N-[2-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]tetrahydro-2-furancarboxamide](/img/structure/B6034082.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B6034085.png)
![3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-4-[4-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6034106.png)
![4-benzyl-1,2,5-trimethyl-1H-imidazo[4,5-c]pyridin-5-ium iodide](/img/structure/B6034119.png)
![1-[5-(methoxymethyl)-2-furoyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6034122.png)
![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B6034124.png)
![3-bromo-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6034135.png)
![ethyl {2-oxo-3-[(3-pyridinylcarbonyl)hydrazono]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B6034146.png)
